molecular formula C16H19FN6O2 B7533725 N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

Cat. No. B7533725
M. Wt: 346.36 g/mol
InChI Key: LPHIRQZTBDDVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide, also known as CX717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are known to modulate the activity of the AMPA receptors in the brain.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide involves the modulation of the AMPA receptors in the brain. AMPA receptors are responsible for mediating fast synaptic transmission in the brain, and their activity is crucial for learning and memory processes. N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has been shown to increase the release of glutamate, a neurotransmitter that is involved in learning and memory processes. This increase in glutamate release leads to an enhancement of synaptic plasticity, which is essential for the formation of new memories. N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide in lab experiments is its specificity for the AMPA receptors, which allows for targeted modulation of synaptic plasticity. However, one of the limitations of using N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide is its short half-life, which requires frequent dosing and can lead to fluctuations in drug concentration.

Future Directions

There are several future directions for the research on N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide. One area of interest is the potential use of N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and long-lasting ampakines that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide and its effects on different brain regions and cognitive processes.
Conclusion
In conclusion, N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide is a promising compound that has shown significant cognitive enhancing effects in both animal and human studies. Its mechanism of action involves the modulation of the AMPA receptors in the brain, leading to an increase in synaptic plasticity and improved cognitive function. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new and more effective cognitive enhancers.

Synthesis Methods

The synthesis of N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide involves the reaction of cyclohexyl isocyanate with 5-(4-fluorophenyl)tetrazol-2-ylamine, followed by the addition of 2-bromoacetyl bromide. The resulting compound is then treated with sodium hydroxide to obtain N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide in high yield and purity.

Scientific Research Applications

N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has been extensively studied for its cognitive enhancing effects in both animal and human studies. In animal studies, N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has been shown to improve learning and memory, increase attention span, and enhance spatial memory. In human studies, N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has been shown to improve working memory, attention, and executive function.

properties

IUPAC Name

N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c17-12-8-6-11(7-9-12)15-20-22-23(21-15)10-14(24)19-16(25)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,18,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHIRQZTBDDVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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